2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide
Description
2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide is a synthetic organic compound featuring a propanehydrazide backbone substituted with a 2,4-dichlorophenylsulfonyl group.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfonylpropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-5(9(14)13-12)17(15,16)8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPQSYCWXFZZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with propanehydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has shown that this compound may have therapeutic potential in the treatment of certain diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or proteins involved in disease processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of hydrazide derivatives are highly dependent on substituent positions and functional groups. Key comparisons include:
Substituent Position on the Phenyl Ring
- Target Compound : The 2,4-dichlorophenyl group provides symmetry and high lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- This derivative demonstrated platelet aggregation inhibition, suggesting the importance of chloro-substituent positioning in bioactivity .
- N’-[(3,4-Dichlorophenyl)methylidene] Derivative (3o, Şen et al.) : A Schiff base analogue with 3,4-dichloro substitution showed a lower melting point (162–164°C) compared to the 2,4-dichloro analogue (3p, 195–196°C), highlighting the role of substituent symmetry in physical properties .
Core Structural Variations
- Sulfonyl vs. Phenoxy groups, being less polar, may favor different pharmacokinetic profiles .
- Schiff Base Analogues (Şen et al.) : Compounds like 3p replace the sulfonyl group with a methylidene linkage, forming a hydrazone. This structural shift reduces electron withdrawal, possibly affecting redox-mediated activities .
Physicochemical and Spectral Data
Biological Activity
2-((2,4-Dichlorophenyl)sulfonyl)propanehydrazide is a compound of interest due to its potential biological activities, particularly in relation to the modulation of ion channels and its implications in various physiological processes. This article reviews the current understanding of its biological activity, focusing on its effects on the TRPV4 ion channel, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group linked to a hydrazide moiety, which is known to influence its biological interactions. The presence of the 2,4-dichlorophenyl group enhances the lipophilicity and potential receptor-binding affinity of the molecule.
TRPV4 Channel Modulation
One of the primary biological activities of this compound is its interaction with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is implicated in various physiological processes including osmoregulation, nociception, and bladder function.
- Mechanism of Action : Research indicates that this compound acts as a potent agonist for TRPV4 channels. It induces calcium influx in cells expressing TRPV4, which is crucial for bladder contraction and other physiological responses. The effective concentration (EC50) for activating TRPV4 has been reported at approximately 18 nM in mouse cells and 2.1 nM in human embryonic kidney (HEK) cells .
- Physiological Implications : Activation of TRPV4 by this compound leads to enhanced bladder contractions, suggesting potential therapeutic applications in treating urinary disorders characterized by bladder overactivity. In vivo studies have shown that infusion of this compound into the bladders of TRPV4-expressing mice induces significant bladder overactivity .
Study on Bladder Function
A pivotal study investigated the effects of a closely related TRPV4 agonist (GSK1016790A), demonstrating that activation of TRPV4 can lead to increased bladder contractions. This study provided insights into how compounds like this compound could be utilized in managing conditions such as overactive bladder syndrome .
| Study | Findings |
|---|---|
| Bladder Contraction Study | Induced significant contractions in TRPV4+/+ mice; no effect in TRPV4-/- mice. |
| Calcium Influx Measurement | EC50 values were 18 nM (mouse) and 2.1 nM (human HEK cells). |
Pharmacological Applications
The biological activity of this compound suggests several potential pharmacological applications:
- Urological Disorders : As a TRPV4 agonist, it may provide therapeutic benefits for conditions like overactive bladder.
- Pain Management : Given its role in nociception through TRPV channels, further exploration could reveal analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
